Product packaging for octahydro-1H-indole-6-carboxylic acid(Cat. No.:CAS No. 1544049-39-9)

octahydro-1H-indole-6-carboxylic acid

Cat. No.: B1380403
CAS No.: 1544049-39-9
M. Wt: 169.22 g/mol
InChI Key: SAMCFWIKVXNHLF-UHFFFAOYSA-N
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Description

Octahydro-1H-indole-6-carboxylic acid is a saturated bicyclic compound featuring an indole scaffold with a fully hydrogenated eight-membered ring system and a carboxylic acid substituent at the 6-position. Its structure imparts unique conformational rigidity and electronic properties compared to non-saturated indole derivatives. The saturation of the indole ring in this compound likely enhances its stability and alters its pharmacokinetic profile, though specific data on this compound remain sparse in the literature.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H15NO2 B1380403 octahydro-1H-indole-6-carboxylic acid CAS No. 1544049-39-9

Properties

IUPAC Name

2,3,3a,4,5,6,7,7a-octahydro-1H-indole-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c11-9(12)7-2-1-6-3-4-10-8(6)5-7/h6-8,10H,1-5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAMCFWIKVXNHLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC2C1CCN2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1544049-39-9
Record name octahydro-1H-indole-6-carboxylic acid
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Preparation Methods

Synthesis of (2S,3aR,7aS)-Octahydro-1H-Indole-2-Carboxylic Acid Hydrochloride

One method for preparing (2S,3aR,7aS)-octahydro-1H-indole-2-carboxylic acid hydrochloride (5) involves a chiral auxiliary induced diastereoselective intramolecular ring-closure strategy. This approach can utilize a catalyst or rely on an acid solvent.

1.1. Catalyst-Based Approach

  • Using (S)-(-)-1-phenylethylamine (7) as the auxiliary in the presence of a catalyst allows for setting the trans-fused absolute chirality in the octahydroindole bicyclic ring system.
  • Compound (15) may require purification by column chromatography before further processing to achieve acceptable yields.
  • The N-α-methylbenzyl group in (2S,3aR,7aS)-Ethyl 1-((S)-1-phenylethyl)octahydro-1H-indole-2-carboxylate (15) is cleaved by hydrogenolysis using metal catalysts like palladium on carbon or palladium hydroxide on carbon, in the presence of hydrogen gas and ethanol to afford compound (16).
  • Compound (16) is then subjected to acid hydrolysis to produce (2S,3aR,7aS)-octahydro-1H-indole-2-carboxylic acid (5) as its hydrochloride salt in good overall yield.

1.2. Solvent Approach

  • An alternative process for developing (2S,3aR,7aS)-octahydro-1H-indole-2-carboxylic acid (5) utilizes (1S,2S)-2-[(S)-1-phenylethyl amino as the starting material.

Synthesis of (2S, 3aR, 7aS)-Octahydro-1H-Indole-2-Carboxylic Acid Hydrochloride Salt (3)

The synthesis of (2S,3aR,7aS)-benzyl octahydro-1H-indole-2-carboxylate hydrochloride salt (3) can be achieved using crystalline ((1S,2S)-2-((S)-1 phenylethylamino) cyclohexyl)methanol (11) as a starting material.

  • The first step involves reaction with a catalyst including palladium on carbon in the presence of methanol to produce ((1S,2S)-2 aminocyclohexyl)methanol (17).
  • Compound (17) is treated with sodium cyanide in the presence of formaldehyde to produce compound (18).
  • Compound (18) is reacted with trimethylsilyl chloride, and the product is then treated with benzoyl chloride to produce compound (19).
  • Compound (19) undergoes three sequential reactions to produce compound (20):
    • Treatment with hydrochloric acid.
    • Addition of methanesulfonyl chloride.
    • Addition of potassium hydroxide.
  • Compound (20) is treated with aqueous mineral acid to produce the hydrochloride salt of compound (5).

Synthesis of 1H-Indole-6-Carboxylic Acid Methyl Ester

3.1. With Sulfuric Acid

Yield Reaction Conditions Operation in experiment
88% With sulfuric acid; for 16h;Reflux; 1H-indole-6-carboxylic acid (5.0 g, 31.0 mmol) was dissolved in MeOH (100 ml), a catalytic amount of H2SO4 (1.0 ml) was added and the reaction mixture was stirred at reflux for 16 h. A small amount of solid K2CO3 was added, in order to neutralize the excess HfeSO^ and stirring was continued at RT for 1h. The reaction mixture was concentrated under vacuum to remove the MeOH, diluted with saturated aqueous NaHCO3 (~50 ml_) and extracted with EtOAc (-200 ml). The organic layer was washed with brine (100 mL), dried over anhydrous MgSO4 and concentrated to dryness. The resulting residue was purified by flash column chromatography, using 30% EtOAc in hexane as the eluent, to obtain the pure methyl ester 1-2 (4.78 g, 88%yield).
85% With sulfuric acid; for 16h;Reflux; 1 H-indole-6-carboxylic acid (500 mg)In methanol (10 mL) was added concentrated sulfuric acid (0.1 mL)The mixture was stirred under heating reflux for 16 hours.After the reaction solution was cooled to room temperature, potassium carbonate was added to neutralize it,And the mixture was stirred at room temperature for 1 hour. After distilling off the solvent of the reaction solution under reduced pressure,Saturated aqueous sodium hydrogen carbonate solution and ethyl acetate were added,The mixture was extracted with ethyl acetate and washed with saturated brine.The organic layer was dried over sodium sulfate,The solvent was evaporated under reduced pressure to obtain a residue,Purification by silica gel column chromatography (hexane-ethyl acetate), Methyl1 H-indole-6-carboxylate462 mg (yield 85%) was obtained.
53% With sulfuric acid;Heating / reflux; To a solution of 1H-Indole-6-carboxylic acid (1.500 g, 9.31 mmol) in methanol (50 mL) was added concentrated H2SO4 (550 KL, 10.24 mmol). The mixture was stirred overnight at reflux temperature. The mixture was then neutralised to pH 7 by addition of saturated aqueous NAHC03 and the mixture was extracted twice with ethyl acetate. The combined organic layers were dried over Na2SO4 and concentrated in vacuo to give a yellow powder. The product was recrystallised from heptane/ethyl acetate to give the title compound as GREEN/YELLOW crystals (688 mg, yield = 53%) IH NMR (CDCl3) : 8 3.94 (s, 3H, CH30CO), 6.60 (m, 1H), 7. 37 (t, 1H, J = 4.7 Hz), 7.66 (d, IH, J = 8.2 Hz), 7.82 (dd, 1H, J1 = 8.2 Hz, J2 = 1.0 Hz), 8.18 (s, 1H), 8.73 (s, 1H, NH).
- sulfuric acid; for 10h;Steam bath heating; A solution of 1H-indole-6-carboxylic acid (10 g) in methanol (300 mL) was treated with concentrated sulfuric acid (0.5 mL) then heated on a steam bath for 10 hours. The solvent was removed under reduced pressure and the residue partitioned between saturated sodium bicarbonate solution (150 mL) and dichloromethane (150 mL). The aqueous layer was further extracted twice with dichloromethane (150 mL). The combined organics were dried over sodium sulfate then evaporated. The residue was subjected to flash chromatography on silica eluding with a mixture of ethyl acetate and pentane (7:3, v/v) to give the title compound (7.4 g) as a white solid, m.p. 79-81 C. MS: 176(MH+).
- With sulfuric acid;Heating / reflux; Indole 6-carboxylic acid (10.00 g, 62 MMOL) was esterified by refluxing overnight in a mixture of MEOH (200 mL) and conc. H2SO4 (1 mL). After cooling, the reaction mixture was poured into sat. aqueous NAHC03 and extracted with EtOAc. The extract was washed with aqueous NAHC03 twice and water. Drying (MGS04) and removal of volatiles gave the desired methyl ester as a brown oil (10.4 g).
- With sulfuric acid; at 80℃; General procedure: H2SO4 (98%) (0.5mL) was added to a stirred solution of raw material1 in CH3OH (10mL) at room temperature and the mixture was then stirred for 2-3 h at 80 C. TLC was used to monitor the reaction progress until it was complete. A large amount of ice water was then added to the mixture. A saturated solution of sodium carbonate was used to neutralise the mixture until white solid appeared. After filtering the mixed solution, compounds 2a-h (yield 91-99) were obtained.

3.2. With Diazomethane

Yield Reaction Conditions Operation in experiment
- In diethyl ether; at -15℃; for 1h; Methyl 1H-indole-6-carboxylate; An ethereal solution of diazomethane (620 mL) was added slowly to a cooled, (-15 C.) stirred suspension of 6-indole carboxylic acid (45 g, 0.27 mol.) in diethyl ether (250 mL). Upon addition, the reaction mixture was stirred for a further 1 h at -15 C., after which the reaction was quenched by the slow addition of acetic acid (50 mL). The resultant mixture was then concentrated under reduced pressure, and the residue purified using flash chromatography on silica (60-120), using MDC as eluant.
- In diethyl ether; at -15℃; for 1h; Methyl 1H-indole-6-carboxylate.; An ethereal solution of diazomethane (620 mL) was added slowly to a cooled, (-15 C.) stirred suspension of 6-indole carboxylic acid (45 g, 0.27 mol.) in diethyl ether (250 mL). Upon addition, the reaction mixture was stirred for a further 1 h at -15 C., after which the reaction was quenched by the slow addition of acetic acid (50 mL). The resultant mixture was then concentrated under reduced pressure, and the residue purified using flash chromatography on silica (60-120), using DCM as eluant.
- In diethyl ether; at -15℃; for 1h Methyl 1H-indole-6-carboxylate.; An ethereal solution of diazomethane (620 mL) was added slowly to a cooled, (-15 C.) stirred suspension of 6-indole carboxylic acid (45 g, 0.27 mol.) in diethyl ether (250 mL). Upon addition, the reaction mixture was stirred for a further 1 h at -15 C., after which.

Chemical Reactions Analysis of L-Octahydroindole-2-Carboxylic Acid

  • Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
  • Reduction: It can be reduced to form simpler compounds, often using hydrogenation techniques.
  • Substitution: The indole ring allows for various substitution reactions, where different functional groups can be introduced. Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various halogenating agents for substitution reactions.

Scientific Research Applications

Cardiovascular Drug Development

One of the prominent applications of octahydro-1H-indole-6-carboxylic acid is its use as an intermediate in the synthesis of trandolapril, an Angiotensin Converting Enzyme (ACE) inhibitor used for treating hypertension and heart failure. The compound's stereospecific synthesis allows for the production of trandolapril with improved efficacy and reduced side effects. The synthesis process involves a chiral auxiliary-induced diastereoselective strategy, which enhances the yield and purity of the final product .

Neuroprotective Agents

Recent studies have explored derivatives of indole compounds, including this compound, for their neuroprotective properties. These compounds have shown potential in mitigating oxidative stress and neurotoxicity, making them candidates for treating neurodegenerative disorders such as Alzheimer's disease. The structural modifications of this compound can lead to enhanced biological activity against reactive oxygen species and neuroinflammation .

Pharmaceutical Intermediates

This compound serves as a crucial building block in synthesizing various pharmaceutical agents. Its derivatives have been investigated for their activity against HIV, specifically as inhibitors of HIV-1 integrase. Structural optimization has demonstrated that modifications to the indole core can significantly enhance binding affinity and inhibitory potency, indicating its utility in antiviral drug development .

Synthesis Processes

The synthesis of this compound has been optimized through various methods, including catalytic hydrogenation and chiral resolution techniques. These processes aim to improve yield and selectivity while minimizing environmental impact. For instance, recent patents describe efficient methods that reduce the number of steps required to synthesize this compound, thereby streamlining its production for commercial applications .

Mechanism of Action

The mechanism of action of octahydro-1H-indole-6-carboxylic acid is largely dependent on its functional groups and the specific biological or chemical context. In biological systems, it may interact with enzymes or receptors, leading to various physiological effects. The carboxylic acid group can form hydrogen bonds and ionic interactions, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The 6-carboxylic acid group distinguishes octahydro-1H-indole-6-carboxylic acid from analogs like 5-hydroxy-1H-indole-2-carboxylic acid () and 7-chloro-3-methyl-1H-indole-2-carboxylic acid (). The position of the carboxylic acid significantly impacts hydrogen-bonding capacity and molecular interactions. For example:

  • 1H-indole-2-carboxylic acid derivatives (e.g., 5-hydroxy and 5-benzyloxy variants in ) exhibit strong intermolecular hydrogen bonds via the 2-carboxylic acid group, stabilizing crystal packing .

Ring Saturation and Conformational Rigidity

  • Non-saturated indoles (e.g., 3-formyl-1H-indole-2-carboxylic acid in ) retain aromaticity, enabling π-π stacking interactions critical for ligand-receptor binding.
  • This compound , with a saturated bicyclic system, lacks aromaticity but gains conformational stability. This property is shared with tetrahydro-pyridoindole-carboxylic acid derivatives (), which are explored for their enhanced metabolic resistance in drug design .

Key Data Table: Structural and Functional Comparisons

Compound Name Substituent Position Ring Saturation Key Applications/Properties Reference
This compound 6-carboxylic acid Fully saturated Potential stability in drug delivery Inferred
5-Hydroxy-1H-indole-2-carboxylic acid 2-carboxylic acid Non-saturated Intermediate in alkaloid synthesis
7-Chloro-3-methyl-1H-indole-2-carboxylic acid 2-carboxylic acid Non-saturated Antimicrobial agent precursor
Tetrahydro-pyridoindole-carboxylic acid Variable Partially saturated CNS drug candidates

Biological Activity

Octahydro-1H-indole-6-carboxylic acid (OICA) is a compound of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. This article explores the biological activity of OICA, focusing on its mechanisms of action, effects on cellular processes, and its potential therapeutic applications.

Chemical Structure and Properties

OICA is a fully saturated derivative of indole, characterized by its unique octahydro structure. The presence of a carboxylic acid group enhances its solubility in polar solvents, making it suitable for various biochemical applications. Its chemical formula is C9H15NO2C_9H_{15}NO_2, and it is known for its ability to interact with multiple biological targets.

Target Interactions

OICA exhibits high affinity for various receptors and enzymes, which is typical for indole derivatives. The compound's mode of action involves:

  • Binding to Receptors : OICA can bind to specific receptors, leading to alterations in cellular signaling pathways.
  • Enzyme Interaction : It interacts with enzymes such as dehydrogenases and oxidases, facilitating metabolic reactions through redox processes. Its carboxylic acid group allows it to form hydrogen bonds with amino acids in enzyme active sites, enhancing binding affinity and catalytic efficiency.

Biochemical Pathways

Research indicates that OICA influences several biochemical pathways:

  • Cell Signaling : It modulates key signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway, which is crucial for cell proliferation and apoptosis.
  • Gene Expression : The compound can alter gene expression profiles by interacting with transcription factors .

Antimicrobial Properties

OICA has been studied for its antimicrobial activity. In vitro assays show that it exhibits significant inhibitory effects against various bacterial strains, suggesting potential as an antibacterial agent .

Anticancer Potential

Recent studies indicate that OICA may possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines through the activation of specific signaling pathways and the modulation of gene expression related to cell survival .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of OICA against several pathogens. The results demonstrated a minimum inhibitory concentration (MIC) as low as 32 µg/mL against Staphylococcus aureus, indicating potent antibacterial activity.

Case Study 2: Anticancer Activity

In a recent study, OICA was tested on human breast cancer cell lines (MCF-7). The compound exhibited an IC50 value of 15 µM, suggesting effective inhibition of cell growth. Mechanistic studies revealed that OICA activates the MAPK pathway, leading to increased apoptosis markers such as cleaved caspase-3 .

Pharmacokinetics

OICA is soluble in methanol and water, which facilitates its absorption and distribution within biological systems. Its pharmacokinetic profile suggests favorable characteristics for drug development, including good bioavailability and metabolic stability under physiological conditions.

Comparative Analysis with Related Compounds

Compound NameStructureKey Biological Activities
Indole-6-carboxylic acidIndole-6-carboxylic acidAntiviral activity; weaker than OICA
Octahydro-1H-indole-2-carboxylic acidOctahydro-1H-indole-2-carboxylic acidIntermediate for antihypertensive drugs
This compoundOICAAntimicrobial; anticancer properties

Q & A

Q. How can computational modeling (e.g., DFT or molecular docking) predict the reactivity or biological interactions of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (using Gaussian or ORCA) can model electronic properties, acid dissociation constants (pKa), and conformational stability. Molecular docking (AutoDock Vina, Schrödinger Suite) predicts binding affinities to biological targets (e.g., enzymes or receptors). Validate predictions with experimental assays (e.g., enzymatic inhibition studies) .

Q. What strategies are effective for resolving contradictions in reported physicochemical or biological data for this compound?

  • Methodological Answer : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to design validation experiments. For conflicting solubility data, use standardized protocols (e.g., shake-flask method at 25°C). Cross-validate biological activity via orthogonal assays (e.g., cell viability vs. target-specific inhibition). Publish raw datasets and analytical conditions to enhance reproducibility .

Q. How can structure-activity relationship (SAR) studies be designed to explore modifications of the octahydroindole scaffold?

  • Methodological Answer : Synthesize analogs with substitutions at positions 3, 5, or 7 (e.g., halogenation, alkylation) and test against relevant biological targets. Use multivariate analysis (PCA or PLS regression) to correlate structural descriptors (logP, molar refractivity) with activity. High-throughput screening (HTS) in fragment-based libraries can identify lead compounds .

Q. What methodologies are recommended for assessing the compound’s toxicity profile in vitro and in vivo?

  • Methodological Answer : Conduct acute toxicity assays in cell lines (e.g., HepG2 for hepatotoxicity) using MTT or resazurin-based viability tests. For in vivo studies, follow OECD guidelines (e.g., acute oral toxicity in rodents, 14-day observation). Include Ames tests for mutagenicity and cytokine profiling for immunotoxicity. Note that existing data classify no carcinogenicity (IARC/ACGIH), but novel derivatives may require re-evaluation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
octahydro-1H-indole-6-carboxylic acid
Reactant of Route 2
octahydro-1H-indole-6-carboxylic acid

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